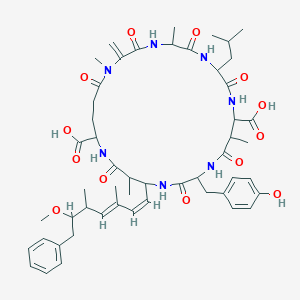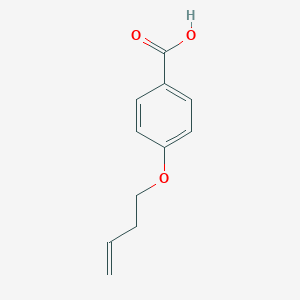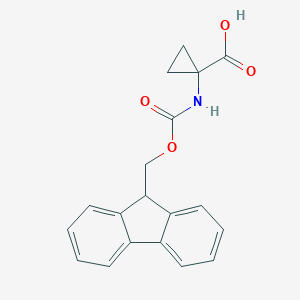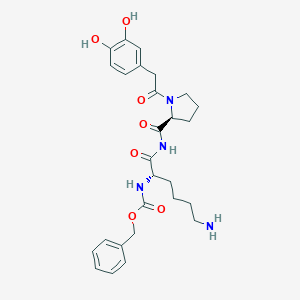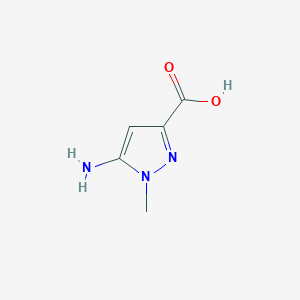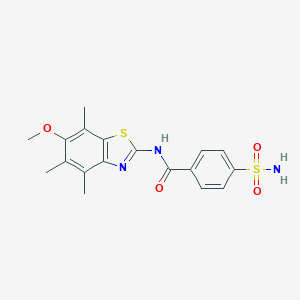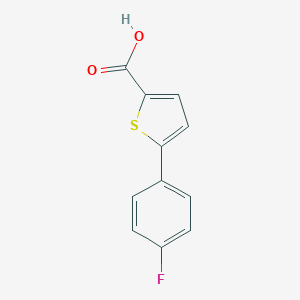![molecular formula C10H13FN2O4 B040445 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 121353-89-7](/img/structure/B40445.png)
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is commonly known as 3'-fluoro-3'-deoxythymidine or FLT, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
作用機序
FLT is a nucleoside analogue that is structurally similar to thymidine. It is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated in proliferating cells. Once phosphorylated, FLT is incorporated into the DNA of proliferating cells, where it acts as a chain terminator, inhibiting DNA synthesis and causing cell death.
生化学的および生理学的効果
FLT has been shown to have minimal toxicity and is rapidly cleared from the body. It is selectively taken up by proliferating cells and does not accumulate in non-proliferating cells. FLT PET imaging has been shown to have high sensitivity and specificity in detecting and monitoring cancer cells, making it a valuable tool in cancer diagnosis and treatment.
実験室実験の利点と制限
FLT PET imaging has several advantages over traditional imaging techniques, including high sensitivity and specificity, non-invasiveness, and the ability to detect early-stage tumors. However, FLT PET imaging also has some limitations, including the need for specialized equipment and expertise, the high cost of the radiotracer, and the limited availability of PET imaging facilities.
将来の方向性
There are several future directions for the use of FLT in scientific research. One area of research is the development of new radiotracers that can target specific types of cancer cells. Another area of research is the use of FLT PET imaging in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy of cancer diagnosis and treatment. Additionally, FLT PET imaging may have potential applications in other fields, such as neurology and cardiology.
合成法
FLT is synthesized by the reaction of thymidine with a fluorinated sugar derivative. This reaction results in the replacement of the 3'-hydroxyl group of thymidine with a fluorinated hydroxymethyl group, forming FLT. This synthesis method has been optimized to produce high yields of FLT with high purity.
科学的研究の応用
FLT is commonly used as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that can be used to visualize biological processes in vivo. FLT is used in PET imaging to detect and monitor the proliferation of cancer cells, as cancer cells have a higher rate of DNA synthesis compared to normal cells. FLT PET imaging has been shown to be a valuable tool in the diagnosis, staging, and monitoring of various types of cancer, including lung cancer, breast cancer, and lymphoma.
特性
CAS番号 |
121353-89-7 |
|---|---|
製品名 |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
分子式 |
C10H13FN2O4 |
分子量 |
244.22 g/mol |
IUPAC名 |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1 |
InChIキー |
NPHYUIHLLMXOFR-ACLDMZEESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



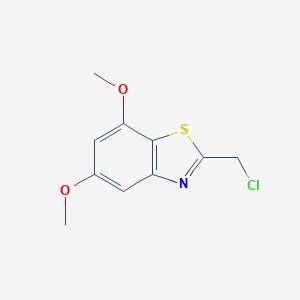
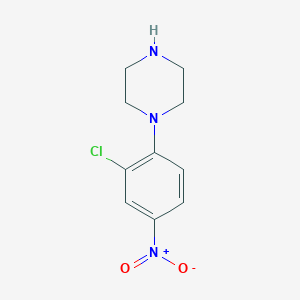
![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)
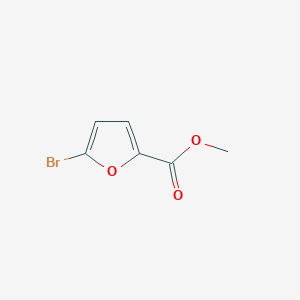
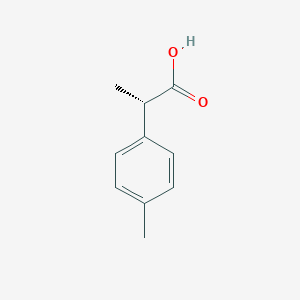
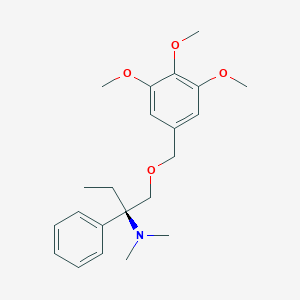
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
